6-Chloro-3-iodoimidazo[1,2-A]pyrazine
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Overview
Description
6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 1245645-10-6 . It has a molecular weight of 279.47 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . The InChI key is RPIWFMDUHRBONR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Multicomponent Synthesis Efficiency
The Groebke–Blackburn–Bienaymé reaction facilitates the synthesis of 3-aminoimidazo[1,2-a]pyrazines, demonstrating the importance of this scaffold in drug discovery. An industrial-scale process has been developed for these compounds, highlighting their potential in medicinal chemistry (Baenziger, Durantie, & Mathes, 2017).
Antimicrobial Activity
Some N-arylimidazo[1,2-a]pyrazine derivatives exhibit antimicrobial properties, underscoring the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold in addressing bacterial infections (Jyothi & Madhavi, 2019).
Heterocyclic Compound Synthesis
Research on the efficient one-step synthesis of azolo[1,5-α]pyrimidine and pyrazolo[1,5-a]pyrimidines through reactions involving enaminonitriles highlights the versatility of imidazo[1,2-a]pyrazine derivatives in producing heterocyclic compounds with potential biological activities (Eljazi I. Al-Afaleq, 2000).
Fluorescence Properties
Imidazo[1,2-a]pyrazine derivatives have been studied for their fluorescence properties, indicating their potential application in material science, particularly as fluorescent brighteners for polyester fibers (Rajadhyaksha & Rangnekar, 2007).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been explored for their antibacterial properties, further illustrating the medicinal chemistry applications of imidazo[1,2-a]pyrazine derivatives (Azab, Youssef, & El-Bordany, 2013).
Safety and Hazards
Future Directions
While specific future directions for 6-Chloro-3-iodoimidazo[1,2-A]pyrazine were not found in the search results, the imidazo[1,2-a]pyrazine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that this compound could potentially have applications in the development of new drugs.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo radical reactions for direct functionalization . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine may interact with its targets through similar mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds.
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWFMDUHRBONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857386 |
Source
|
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-10-6 |
Source
|
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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